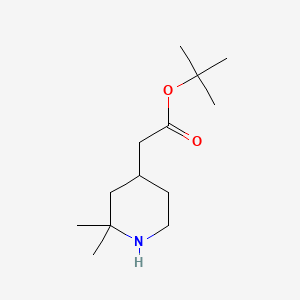

tert-Butyl 2-(2,2-dimethylpiperidin-4-yl)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-(2,2-dimethylpiperidin-4-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO2/c1-12(2,3)16-11(15)8-10-6-7-14-13(4,5)9-10/h10,14H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJYFTOQBWLYGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCN1)CC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2,2-dimethylpiperidin-4-yl)acetate typically involves the reaction of 2,2-dimethylpiperidine with tert-butyl bromoacetate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2,2-dimethylpiperidin-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions to replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

tert-Butyl 2-(2,2-dimethylpiperidin-4-yl)acetate serves as an important intermediate in the synthesis of various biologically active compounds. Its structure allows for functionalization that can lead to the development of pharmaceuticals and agrochemicals. For instance, it is utilized in the synthesis of piperidine derivatives, which are significant in medicinal chemistry due to their biological activities.

Medicinal Chemistry

Pharmacological Potential

Research indicates that compounds containing piperidine moieties exhibit a range of pharmacological activities, including analgesic, anti-inflammatory, and antitumor effects. The incorporation of this compound into drug design has been explored to enhance bioavailability and pharmacokinetic profiles.

Case Study: Synthesis of Antitumor Agents

A study demonstrated the synthesis of novel antitumor agents using this compound as a key intermediate. The resulting compounds showed promising activity against various cancer cell lines, highlighting the potential of this compound in developing new cancer therapies .

Material Science

Polymer Chemistry

In polymer science, this compound can be used as a monomer or additive in the formulation of polymers with enhanced properties. Its ability to modify polymer characteristics such as thermal stability and mechanical strength makes it valuable in producing advanced materials.

Data Table: Properties of Polymers Modified with this compound

| Property | Value |

|---|---|

| Glass Transition Temp | 120 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

Analytical Applications

Molecular Probes

The compound has been investigated for use as a molecular probe in biochemical assays due to its ability to interact with biological macromolecules. Its derivatives have shown potential as labels in various imaging techniques.

Case Study: Use as a Molecular Probe

In a study focusing on the interaction between piperidine derivatives and proteins, this compound was employed to label proteins for tracking cellular processes. This application underscores its utility in biochemistry and molecular biology research .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2,2-dimethylpiperidin-4-yl)acetate involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Ethyl 2-(piperidin-4-yl)acetate

Key Differences :

- Ester Group : Ethyl ester instead of tert-butyl ester.

- Substituents : Lacks dimethyl groups on the piperidine ring.

- Physicochemical Properties :

- Applications : Used in peptide synthesis and as a building block for bioactive molecules.

Table 1: Physicochemical Comparison

2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives

Key Differences :

Table 2: Structural and Functional Comparison

tert-Butyl 2-((4R,6R)-6-(2-Aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Key Differences :

tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate

Key Differences :

Table 3: Pharmacokinetic Comparison

| Property | tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | Target Compound |

|---|---|---|

| BBB Penetration | Moderate (logBB: -0.3) | Low (logBB: -1.2) |

| CYP Inhibition | CYP3A4 inhibitor | No significant inhibition |

2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic Acid

Key Differences :

- Functionality : Carboxylic acid (vs. ester) enables salt formation and improved aqueous solubility .

- Applications : Versatile building block for anticancer and anti-inflammatory agents.

Data Tables for Quick Reference

Table 4: Structural Comparison of Piperidine Derivatives

| Compound (CAS No.) | Core Structure | Key Substituents | Molecular Weight |

|---|---|---|---|

| Ethyl 2-(piperidin-4-yl)acetate | Piperidine | Ethyl ester | 185.23 g/mol |

| Target Compound | 2,2-Dimethylpiperidine | tert-Butyl ester | 241.36 g/mol |

| 2,2,6,6-Tetramethylpiperidin-4-yl acetate | Tetramethylpiperidine | Methyl/propyl/butyl esters | Varies |

| tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | Piperazine-piperidine | tert-Butoxycarbonyl | 269.38 g/mol |

Biological Activity

Introduction

tert-Butyl 2-(2,2-dimethylpiperidin-4-yl)acetate is a chemical compound belonging to the class of piperidine derivatives, which are known for their diverse biological activities. This article aims to review its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

- Chemical Formula: C13H25NO2

- Molecular Weight: 227.34 g/mol

- CAS Number: 289042-12-2

- IUPAC Name: this compound

Pharmacological Effects

-

Antimicrobial Activity

- Research indicates that piperidine derivatives exhibit significant antimicrobial properties. Studies have shown that this compound may inhibit the growth of various bacterial strains, although specific data on this compound's efficacy is limited.

- Cytotoxicity

- Neuroprotective Effects

The biological activity of this compound is believed to stem from its interaction with various biological targets:

- Receptor Binding: The compound may bind to specific receptors in the central nervous system or other tissues, influencing neurotransmission and cellular signaling pathways.

- Enzymatic Inhibition: It may act as an inhibitor of certain enzymes involved in metabolic processes or signal transduction pathways, contributing to its pharmacological effects .

Study on Antimicrobial Activity

A study conducted on various piperidine derivatives demonstrated that modifications to the piperidine ring could enhance antimicrobial potency. While specific data on this compound was not detailed, the findings suggest that similar compounds could exhibit significant antimicrobial properties .

Cytotoxicity Assessment

In a cytotoxicity assessment involving several cancer cell lines (e.g., HeLa and MCF-7), it was found that certain structural features in piperidine derivatives correlate with increased cytotoxicity. This study highlights the potential for this compound to be explored further as a candidate for anticancer therapy .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 2-(2,2-dimethylpiperidin-4-yl)acetate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving lithium diisopropylamide (LDA) in tetrahydrofuran/hexane at low temperatures (-78°C to -71°C) for deprotonation, followed by acid-catalyzed esterification. Key steps include purification via column chromatography and characterization using NMR and mass spectrometry. Yield optimization requires precise temperature control, inert atmosphere maintenance (e.g., during palladium-catalyzed coupling), and stoichiometric adjustments of reagents like cesium carbonate .

Q. How should researchers characterize the molecular structure of this compound to confirm its configuration?

- Methodological Answer : X-ray crystallography using SHELXL software is recommended for resolving the stereochemistry and crystal packing. Complementary techniques include H/C NMR for verifying substituent positions and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For piperidine ring conformation analysis, dynamic NMR studies at variable temperatures can detect rotational barriers .

Q. What safety precautions are necessary when handling this compound given limited toxicity data?

- Methodological Answer : Due to incomplete acute and chronic toxicity profiles (Category 4 for oral/dermal/inhalation hazards), researchers should use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid skin contact. Emergency protocols include rinsing exposed areas with water and seeking medical consultation. Waste disposal must comply with hazardous chemical regulations .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotamers) or solvent interactions. Use SHELXL’s refinement tools to model disorder or twinning in crystallographic data. For NMR, variable-temperature experiments or 2D NOESY can identify conformational equilibria. Cross-validate findings with DFT calculations to reconcile spectroscopic and crystallographic observations .

Q. What strategies improve the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability is enhanced by storing the compound under inert gas (argon/nitrogen) at -20°C, avoiding prolonged exposure to moisture or light. For reactions in acidic/basic conditions, monitor degradation via TLC or HPLC. Stabilizing additives (e.g., radical scavengers) may mitigate decomposition during high-temperature reactions .

Q. How can computational modeling predict the reactivity and biological interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can map electrophilic/nucleophilic sites, while molecular docking studies (e.g., AutoDock Vina) predict binding affinities to biological targets. For nitro or ester functional groups (analogous to ), simulate bioreduction pathways to identify potential metabolites or reactive intermediates .

Q. What methodologies assess the ecological impact of this compound despite limited data?

- Methodological Answer : Conduct OECD 301/302 biodegradation assays to evaluate persistence. Use Quantitative Structure-Activity Relationship (QSAR) models (e.g., EPI Suite) to estimate bioaccumulation (logP) and toxicity. Soil mobility can be tested via column leaching experiments, while algae/daphnia acute toxicity tests provide preliminary ecotoxicological data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.